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Compound of Interest

Compound Name: Bromo-PEG4-MS

Cat. No.: B8248222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Bromo-PEG4-MS, a

valuable heterobifunctional linker commonly employed in the development of Proteolysis

Targeting Chimeras (PROTACs). The synthesis is presented as a two-step process

commencing from the commercially available Tetraethylene glycol monomethyl ether (m-PEG4-

OH). The procedures detailed herein are based on established chemical transformations and

include reaction protocols, purification methods, and characterization data.

Overview of the Synthetic Pathway
The synthesis of Bromo-PEG4-MS is achieved through a two-step reaction sequence. The

initial step involves the mesylation of the terminal hydroxyl group of Tetraethylene glycol

monomethyl ether. The subsequent step is a nucleophilic substitution of the resultant mesylate

group with a bromide ion to yield the final product.

Tetraethylene glycol
monomethyl ether (m-PEG4-OH) m-PEG4-OMs

 Mesylation
(MsCl, Et3N, DCM)

Bromo-PEG4-MS

 Bromination
(LiBr, Acetone)

Click to download full resolution via product page

Caption: Synthetic workflow for Bromo-PEG4-MS.
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Experimental Protocols
Step 1: Synthesis of Tetraethylene glycol monomethyl
ether mesylate (m-PEG4-OMs)
This procedure details the conversion of the terminal hydroxyl group of Tetraethylene glycol

monomethyl ether to a mesylate, a good leaving group for the subsequent substitution reaction.

Reaction Scheme:
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Caption: Mesylation of m-PEG4-OH.

Materials:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles (mmol)

Tetraethylene glycol

monomethyl ether
208.25 1.00 g 4.80

Methanesulfonyl

chloride (MsCl)
114.55 0.66 g 5.76

Triethylamine (Et3N) 101.19 0.73 mL 5.28

Dichloromethane

(DCM)
- 20 mL -

Procedure:

To a solution of Tetraethylene glycol monomethyl ether (1.00 g, 4.80 mmol) in anhydrous

dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon), triethylamine

(0.73 mL, 5.28 mmol) is added.

The reaction mixture is cooled to 0 °C in an ice bath.

Methanesulfonyl chloride (0.45 mL, 5.76 mmol) is added dropwise to the stirred solution.

The reaction is allowed to warm to room temperature and stirred for 12 hours.

The reaction mixture is then washed successively with water (2 x 20 mL) and brine (20 mL).

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure to yield the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to afford the pure Tetraethylene glycol monomethyl ether mesylate.

Expected Yield:

The typical yield for this reaction is high, often exceeding 95%.
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Step 2: Synthesis of Bromo-PEG4-MS
This protocol describes the nucleophilic substitution of the mesylate group with bromide to

furnish the final product.

Reaction Scheme:
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Caption: Bromination of m-PEG4-OMs.

Materials:

Reagent
Molar Mass ( g/mol
)

Quantity Moles (mmol)

Tetraethylene glycol

monomethyl ether

mesylate

286.35 1.00 g 3.49

Lithium Bromide (LiBr) 86.85 0.45 g 5.24

Acetone - 25 mL -

Procedure:
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A solution of Tetraethylene glycol monomethyl ether mesylate (1.00 g, 3.49 mmol) in

anhydrous acetone (25 mL) is prepared in a round-bottom flask.

Lithium bromide (0.45 g, 5.24 mmol) is added to the solution.

The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the

reaction should be monitored by thin-layer chromatography (TLC).

After completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.

The residue is partitioned between dichloromethane (30 mL) and water (30 mL).

The aqueous layer is extracted with dichloromethane (2 x 15 mL).

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium

sulfate, filtered, and concentrated in vacuo to give the crude Bromo-PEG4-MS.

Purification:

The crude product is purified by flash column chromatography on silica gel using a suitable

eluent system, such as a gradient of ethyl acetate in hexanes, to yield the pure product.

Expected Yield:

The yield for the nucleophilic substitution of mesylates with bromide is typically high, often in

the range of 80-95%.

Characterization Data
The structural integrity and purity of the synthesized compounds should be confirmed by

spectroscopic methods.

Table 1: 1H NMR Data
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

m-PEG4-OMs 4.38 t 2H -CH2-OMs

3.75 t 2H -CH2-CH2-OMs

3.68 - 3.60 m 12H
PEG backbone (-

O-CH2-CH2-O-)

3.55 t 2H -CH2-OCH3

3.38 s 3H -OCH3

3.08 s 3H -SO2CH3

Bromo-PEG4-

MS
3.80 t 2H -CH2-Br

3.68 - 3.60 m 14H
PEG backbone (-

O-CH2-CH2-O-)

3.55 t 2H -CH2-OCH3

3.38 s 3H -OCH3

Note: NMR spectra should be recorded in CDCl3. Chemical shifts are referenced to the

residual solvent peak.

Table 2: 13C NMR Data (Predicted)
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Compound Chemical Shift (δ, ppm) Assignment

m-PEG4-OMs ~71.9 -CH2-OMs

~70.8 - 70.5
PEG backbone (-O-CH2-CH2-

O-)

~69.0 -CH2-CH2-OMs

~59.0 -OCH3

~37.7 -SO2CH3

Bromo-PEG4-MS ~71.9 -O-CH2-CH2-Br

~70.8 - 70.5
PEG backbone (-O-CH2-CH2-

O-)

~70.0 -O-CH2-CH2-Br

~59.0 -OCH3

~30.3 -CH2-Br

Note: Predicted chemical shifts are based on typical values for similar structures and should be

confirmed by experimental data.

Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must

be worn at all times.

Methanesulfonyl chloride is corrosive and lachrymatory; handle with extreme care.

Dichloromethane is a volatile and potentially carcinogenic solvent.

Lithium bromide is hygroscopic and an irritant.

Consult the Safety Data Sheets (SDS) for all chemicals before use.
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To cite this document: BenchChem. [Synthesis of Bromo-PEG4-MS: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8248222#synthesis-of-bromo-peg4-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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